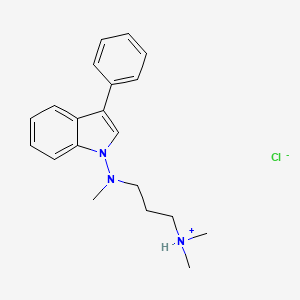

Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride

Description

This compound is an indole derivative with a complex substitution pattern, including a phenyl group at the 3-position and a dimethylaminopropylmethylamino chain at the 1-position. Its hydrochloride salt enhances solubility, making it suitable for pharmacological or biochemical applications. The indole core is a privileged structure in drug discovery, often associated with interactions with serotonin receptors or enzymes like kinases . Structurally, it shares similarities with carbodiimide coupling agents (e.g., EDC·HCl) due to the dimethylaminopropyl moiety, but its indole backbone distinguishes it from such reagents .

Properties

CAS No. |

57647-14-0 |

|---|---|

Molecular Formula |

C20H26ClN3 |

Molecular Weight |

343.9 g/mol |

IUPAC Name |

dimethyl-[3-[methyl-(3-phenylindol-1-yl)amino]propyl]azanium;chloride |

InChI |

InChI=1S/C20H25N3.ClH/c1-21(2)14-9-15-22(3)23-16-19(17-10-5-4-6-11-17)18-12-7-8-13-20(18)23;/h4-8,10-13,16H,9,14-15H2,1-3H3;1H |

InChI Key |

ZMAKYEYGELJIEH-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Preparation of the indole nucleus or use of commercially available indole.

- Functionalization at the 3-position with a phenyl substituent.

- Introduction of the 1-(3-(dimethylamino)propyl)methylamino side chain through amination and reductive amination steps.

- Formation of the hydrochloride salt for isolation and purification.

Preparation of the Indole Core and Substituted Indole Precursors

Indole itself can be prepared by classical methods such as Fischer indole synthesis, Reissert synthesis, or from o-toluidine derivatives. These methods yield the basic indole structure which can then be further functionalized.

| Method | Starting Material | Key Steps | Outcome |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + Pyruvic acid | Formation of phenylhydrazone, heating with ZnCl2, decarboxylation | Indole-2-carboxylic acid → Indole |

| Reissert Synthesis | o-Nitrotoluene + Diethyl oxalate | Condensation, reduction with zinc/acetic acid, decarboxylation | Indole-2-carboxylic acid → Indole |

| From o-Toluidine | o-Toluidine + Formic acid | Formation of N-formyl derivative, dehydration with potassium t-butoxide | Indole |

These classical indole preparation methods provide the base indole structure necessary for further derivatization.

Formation of Hydrochloride Salt

The final step in the preparation is the formation of the hydrochloride salt to improve the compound’s stability, solubility, and ease of handling. This is typically achieved by treating the free base with hydrochloric acid under controlled conditions.

Summary Table of Preparation Steps

| Step Number | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Indole synthesis | Fischer indole synthesis or Reissert synthesis | Base indole core |

| 2 | 3-Phenyl substitution | Suzuki coupling or electrophilic substitution | Introduce phenyl group at C-3 |

| 3 | N-1 substitution with dimethylaminopropylmethylamino | Reductive amination (NaBH4 or Na(OAc)3BH) or alkylation | Install side chain on indole nitrogen |

| 4 | Salt formation | Treatment with HCl | Hydrochloride salt formation |

Research Findings and Variations

- The use of sodium triacetoxyborohydride as a mild reductive amination agent is preferred for sensitive substrates to avoid over-reduction.

- Modified double Grignard reactions and Suzuki couplings provide versatility in introducing various aryl groups on the indole ring.

- Oxidation and reduction steps of intermediates (e.g., using LiAlH4 or aluminum-nickel catalysts) allow for functional group interconversions critical for the final substitution pattern.

- The Mannich reaction is a notable method for introducing aminomethyl groups at the 3-position of indole, which can be adapted for related derivatives.

Chemical Reactions Analysis

Types of Reactions

Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Chemical Properties and Reactions

Indole derivatives are characterized by their unique heterocyclic structure, which allows for various chemical transformations. The compound can undergo:

- Oxidation : The indole ring can be oxidized to form derivatives such as indole-3-carboxylic acid.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution : Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Varies by substrate |

| Substitution | Halogens, sulfonyl chlorides | Acidic or basic conditions |

Scientific Research Applications

Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride has a wide range of applications in scientific research:

1. Chemistry

- Serves as a building block for synthesizing complex organic molecules and natural product analogs.

2. Biology

- Utilized in studies involving enzyme inhibitors and receptor agonists/antagonists. Its structure allows it to mimic natural substrates, facilitating binding to active sites.

3. Medicine

- Potential therapeutic applications include:

- Cancer Treatment : Investigated for its ability to inhibit tumor growth.

- Neurological Disorders : Explored for neuroprotective effects.

- Infectious Diseases : Assessed for antimicrobial properties.

4. Industry

- Used in the development of dyes, pigments, and functional materials due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of indole derivatives, including Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound revealed its potential in preventing neuronal cell death in models of neurodegenerative diseases. The mechanism involved modulation of oxidative stress pathways.

Mechanism of Action

The mechanism of action of indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The dimethylamino group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 3-[3-(Dimethylamino)propyl]-1-(methylamino)-3-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride

- Molecular Formula : C20H26ClN3O

- Key Features: Indole-2-one core, dimethylaminopropyl, and phenyl substituents.

- Comparison : The indole-2-one moiety introduces a ketone group, altering electronic properties compared to the parent indole. This may reduce aromaticity and affect binding to hydrophobic targets .

2.1.2 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

- Molecular Formula : C8H18ClN3

- Key Features: Carbodiimide group, dimethylaminopropyl chain.

- Comparison: EDC·HCl is a coupling agent for amide bond formation, leveraging its carbodiimide reactivity. While the dimethylaminopropyl group is shared, the lack of an indole ring limits its use to synthetic chemistry rather than therapeutic applications .

2.1.3 N1-[3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl]-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride

- Key Features : Indazole core, benzyl group, and trimethylated diamine chain.

- Comparison: The indazole ring (vs.

Physicochemical Properties

| Compound | Molecular Weight | Solubility | Key Functional Groups |

|---|---|---|---|

| Target Indole Hydrochloride | ~373.93* | Water-soluble† | Indole, dimethylamino, phenyl |

| EDC·HCl | 259.7 | Water-soluble | Carbodiimide, dimethylaminopropyl |

| Indole-2-one analog (C20H26ClN3O) | 359.9 | Moderate‡ | Indole-2-one, dimethylamino |

*Estimated from analog in ; †Assumed due to hydrochloride salt; ‡Ketone may reduce solubility.

Stability and Reactivity

- Target Indole Compound: The indole ring is susceptible to oxidation, requiring stabilization (e.g., HCl salt). The dimethylaminopropyl chain may confer pH-dependent solubility .

- EDC·HCl : Stable in neutral-to-basic conditions but hydrolyzes rapidly in acidic media (pH < 4.5), forming inactive urea derivatives .

Biological Activity

Indole derivatives, particularly those with complex substituents such as Indole, 1-((3-(dimethylamino)propyl)methylamino)-3-phenyl-, hydrochloride , are of significant interest in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications.

- Molecular Formula : C20H26ClN3

- Molecular Weight : 343.9 g/mol

- CAS Number : 57647-14-0

- Density : 1.04 g/cm³

- Boiling Point : 372.3ºC at 760 mmHg

- Flash Point : 178.9ºC

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for further biological evaluations.

The biological activity of this indole derivative primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The indole ring can mimic natural substrates, facilitating binding to active sites and modulating biological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It can function as an agonist or antagonist at various receptor sites, impacting neurotransmitter systems and cellular signaling.

Antimicrobial Activity

Research indicates that indole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that compounds related to indole exhibit significant antibacterial and antifungal activities:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Indole Derivative A | <1 | Antifungal |

| Indole Derivative B | <5 | Antibacterial |

| Indole Derivative C | <10 | Antiviral |

These results suggest that indole derivatives can serve as potential candidates for developing novel antimicrobial agents, especially in the context of rising antibiotic resistance .

Neuropharmacological Effects

Indoles are also recognized for their neuropharmacological properties. The presence of the dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, which is crucial for treating neurological disorders. Preliminary studies have shown:

- Anxiolytic Effects : Indole derivatives have been tested in animal models for anxiety reduction.

- Antidepressant Activity : Some compounds demonstrate serotonin reuptake inhibition, akin to selective serotonin reuptake inhibitors (SSRIs).

Case Studies and Research Findings

-

Antibacterial Activity Study :

A study published in MDPI highlighted several indole-based alkaloids with strong antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study reported inhibition zones exceeding 20 mm for certain derivatives . -

Neuropharmacological Assessment :

In a controlled trial assessing the anxiolytic effects of an indole derivative similar to our compound, researchers observed a significant reduction in anxiety-like behaviors in rodent models when administered at specific dosages .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., indole protons at δ 7.2–7.8 ppm, dimethylamino groups at δ 2.1–2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₈N₃Cl requires m/z 366.1945) .

- HPLC : Purity >98% is achievable with optimized gradients (e.g., C18 column, acetonitrile/water + 0.1% TFA) .

What are the documented pharmacological applications of this compound?

Basic

This indole derivative shares structural motifs with kinase inhibitors (e.g., bisindolylmaleimides like GF 109203X hydrochloride) . Applications include:

- Protein Kinase Inhibition : Targets ATP-binding pockets in enzymes like PKC, with IC₅₀ values in the nanomolar range .

- Antimicrobial Activity : Analogous thiazolidinone derivatives show efficacy against mosquito acetylcholinesterase (AChE) .

How does pH impact the compound’s stability in bioconjugation reactions?

Q. Advanced

- Optimal pH Range : 3.5–4.5 for carbodiimide-mediated coupling, as lower pH stabilizes the active reagent but risks hydrolysis .

- Side Reactions : At neutral pH, EDC derivatives form stable N-acylurea byproducts, reducing coupling efficiency. Cyclizable carboxylic acids (e.g., maleic acid) enhance anhydride formation, improving amide yields .

Mitigation Strategy : Use N-hydroxysuccinimide (NHS) to stabilize active esters, minimizing side reactions .

How can contradictory biological activity data be resolved in assays involving this compound?

Advanced

Contradictions often arise from:

- Purity Variance : Impurities >2% (e.g., unreacted intermediates) skew IC₅₀ values. Repurification via preparative HPLC is advised .

- Assay Conditions : Variations in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alter enzyme inhibition kinetics. Standardize protocols across replicates.

- Structural Analog Interference : Compare activity across analogs (e.g., 2,4-dichlorophenyl vs. naphthalen-1-yl substituents) to isolate pharmacophore effects .

What strategies optimize coupling efficiency in peptide synthesis using this compound?

Q. Advanced

- Molar Ratio : Use a 1.2:1 molar ratio (reagent:carboxylic acid) to avoid excess reagent-induced N-acylurea formation .

- Temperature : Maintain 0–4°C to slow hydrolysis while enabling amine coupling.

- Additives : Co-activators like HOBt (hydroxybenzotriazole) reduce racemization in peptide bonds .

How do structural modifications of the dimethylamino propyl group affect bioactivity?

Q. Advanced

-

Chain Length : Shorter chains (e.g., 2-dimethylaminoethyl) reduce hydrophobicity, decreasing membrane permeability .

-

Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance AChE inhibition (IC₅₀ = 73 nM vs. 52 nM for difluorophenyl analogs) .

-

Data Table :

Substituent (R) Purity (%) Yield (%) IC₅₀ (nM) 2,4-Dichlorophenyl 99.6 73 68 Naphthalen-1-yl 99.7 82 42 Benzo[d][1,3]dioxol-5-yl 52 52 >1000

What analytical methods detect trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.